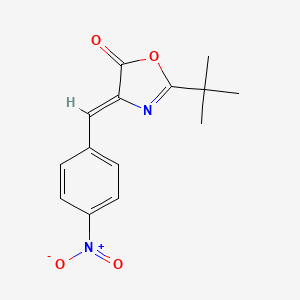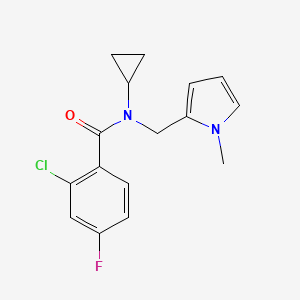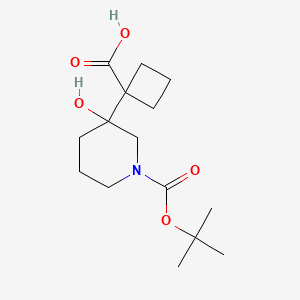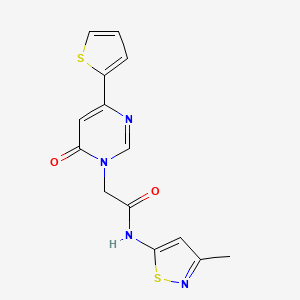
(Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one typically involves the condensation of 4-nitrobenzaldehyde with a suitable oxazole precursor under basic conditions. The reaction may proceed as follows:
Step 1: Preparation of the oxazole precursor by cyclization of an appropriate amino acid derivative.
Step 2: Condensation of the oxazole precursor with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Step 3: Purification of the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, where the nitrobenzylidene group can be replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (Z)-2-(tert-butyl)-4-(4-aminobenzylidene)oxazol-5(4H)-one.
Substitution: Formation of various substituted oxazole derivatives.
Oxidation: Formation of oxidized oxazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: Used as an intermediate in the synthesis of novel oxazole derivatives with potential biological activities.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Antimicrobial Agents: Potential use in the development of antimicrobial agents due to the presence of the nitro group.
Enzyme Inhibitors: Potential use as enzyme inhibitors in biochemical research.
Medicine
Drug Development: Potential use in the development of new drugs for various diseases, including cancer and infectious diseases.
Industry
Materials Science: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one would depend on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. As an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(tert-butyl)-4-(4-aminobenzylidene)oxazol-5(4H)-one: Similar structure with an amino group instead of a nitro group.
(Z)-2-(tert-butyl)-4-(4-methylbenzylidene)oxazol-5(4H)-one: Similar structure with a methyl group instead of a nitro group.
(Z)-2-(tert-butyl)-4-(4-chlorobenzylidene)oxazol-5(4H)-one: Similar structure with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in (Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one makes it unique compared to its analogs. The nitro group can impart distinct electronic and steric properties, influencing the compound’s reactivity and biological activity.
Properties
IUPAC Name |
(4Z)-2-tert-butyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-14(2,3)13-15-11(12(17)20-13)8-9-4-6-10(7-5-9)16(18)19/h4-8H,1-3H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSFRRHICXARHG-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate](/img/structure/B2750266.png)
![1-methyl-3-[(3-methylbutoxy)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2750268.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B2750272.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/new.no-structure.jpg)
![7-Nitro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2750275.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2750281.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2750282.png)
![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine](/img/structure/B2750284.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2750286.png)
![2-[(E)-{2-[6-(1H-IMIDAZOL-1-YL)PYRIDAZIN-3-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL](/img/structure/B2750288.png)
